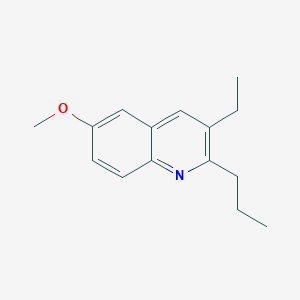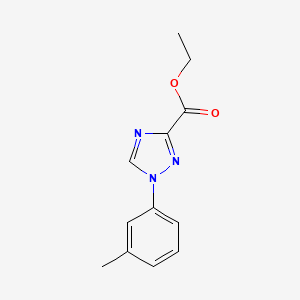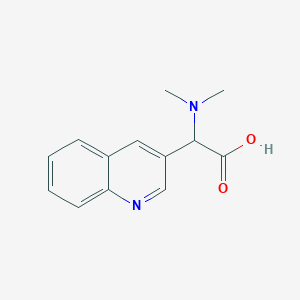
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-ethylquinoline.
Hydroxylation: The 8-ethylquinoline undergoes hydroxylation to introduce a hydroxyl group at the 4th position.
Carbohydrazide Formation: The hydroxylated product is then reacted with hydrazine to form the carbohydrazide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and carbohydrazide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the ethyl and carbohydrazide groups.
4-Hydroxyquinoline-3-carbohydrazide: Lacks the ethyl group.
8-Ethylquinoline: Lacks the hydroxyl and carbohydrazide groups.
Uniqueness
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the combination of the ethyl, hydroxyl, and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-4-3-5-8-10(7)14-6-9(11(8)16)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
AQARYCSAYFTBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
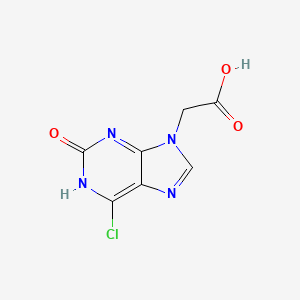

![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)


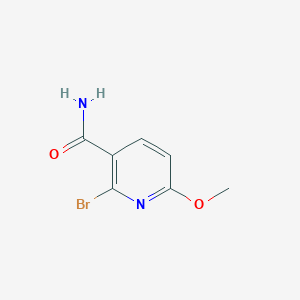
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
